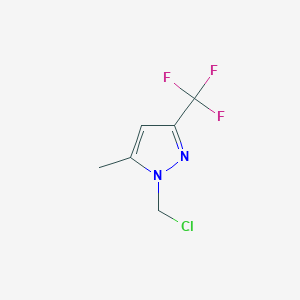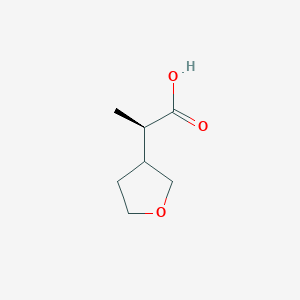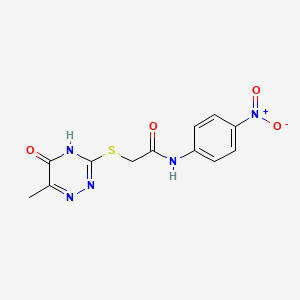![molecular formula C25H30ClFN4O2 B2651579 N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922040-43-5](/img/structure/B2651579.png)
N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C25H30ClFN4O2 and its molecular weight is 472.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Disposition in Humans
One study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, closely related to the chemical compound , in humans. The study detailed the elimination process, metabolic pathways, and the identification of principal circulating components and metabolites in plasma extracts. The elimination occurred primarily via the feces, with a notable presence of more slowly cleared metabolites. The study highlighted the compound's extensive metabolism and the minor role of urinary excretion in its elimination (Renzulli et al., 2011).
Synthetic and Structural Analyses
Several studies have explored the synthetic routes, structural characteristics, and potential biological activities of compounds structurally related to the chemical . These include:
- Development of practical and scalable synthetic routes for closely related compounds, addressing challenges in medicinal chemistry synthesis and highlighting efficient synthesis strategies (Yoshida et al., 2014).
- Investigation into the crystal structures of related compounds, providing insights into their molecular conformations and potential for interaction with biological targets (Ullah & Altaf, 2014).
- Studies on the antimicrobial and pharmacological properties of enantiomers and derivatives, emphasizing the importance of structural features in biological activity and providing a basis for further development of therapeutic agents (Chu et al., 1991).
Biological Activity and Mechanisms
Research on related compounds has also delved into their biological activities and mechanisms of action, such as:
- The potential anticonvulsant activity of N-substituted 1,2,3,4-tetrahydroisoquinolines, demonstrating the significance of structural modifications on enhancing biological effects (Gitto et al., 2006).
- Exploration of the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, indicating potential applications in imaging and sensing technologies (Gan et al., 2003).
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClFN4O2/c1-30-11-5-6-17-14-18(7-10-22(17)30)23(31-12-3-2-4-13-31)16-28-24(32)25(33)29-19-8-9-21(27)20(26)15-19/h7-10,14-15,23H,2-6,11-13,16H2,1H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGFVZDWCJFRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{2-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2651498.png)





![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651511.png)

![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2651515.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2651516.png)
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2651517.png)